1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL
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Overview
Description
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL is a chemical compound that belongs to the class of alcohols It is characterized by the presence of two long alkyl chains (dodecyloxy and hexadecyloxy) attached to a propane backbone with a hydroxyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL typically involves the reaction of 1,3-dihydroxypropane with dodecyl bromide and hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,3-dihydroxypropane are replaced by the dodecyloxy and hexadecyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL is primarily based on its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dodecyloxy)-2-(hexadecyloxy)ethane
- 1-(Dodecyloxy)-3-(octadecyloxy)propan-2-OL
- 1-(Hexadecyloxy)-3-(octadecyloxy)propan-2-OL
Uniqueness
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL is unique due to its specific combination of alkyl chains and the position of the hydroxyl group. This structural arrangement provides distinct physicochemical properties, making it suitable for specific applications in surfactant chemistry and drug delivery systems.
Properties
CAS No. |
63167-10-2 |
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Molecular Formula |
C31H64O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-dodecoxy-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-34-30-31(32)29-33-27-25-23-21-19-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
BYLCWGSDFNLRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCC)O |
Origin of Product |
United States |
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